5-(1,8-naphthyridin-2-yl)pentanoic acid
Description
Properties
CAS No. |
1314795-64-6 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Approaches for 5 1,8 Naphthyridin 2 Yl Pentanoic Acid
Retrosynthetic Analysis of the 5-(1,8-Naphthyridin-2-yl)pentanoic acid Scaffold
Retrosynthetic analysis provides a logical framework for dismantling the target molecule to identify viable starting materials. The primary disconnection for this compound involves severing the bond between the naphthyridine ring and the pentanoic acid chain. This leads to two key synthons: a 1,8-naphthyridine (B1210474) unit functionalized at the 2-position and a five-carbon chain with a carboxylic acid terminus.
A further disconnection of the 1,8-naphthyridine ring itself, guided by common synthetic methods like the Friedländer annulation, suggests precursors such as 2-aminonicotinaldehyde and a ketone bearing the pentanoic acid chain (or a protected version thereof), such as an ester of 6-oxoheptanoic acid. This approach builds the side chain into the heterocyclic core from the outset. Alternatively, a pre-formed 2-methyl-1,8-naphthyridine could be functionalized, although extending a methyl group to a pentanoic acid chain would require multiple steps. A more direct approach would involve the cross-coupling of a 2-halo-1,8-naphthyridine with a suitable five-carbon nucleophile.
Diverse Synthetic Pathways to this compound
Multiple synthetic routes can be envisioned, primarily differing in the stage at which the pentanoic acid moiety is introduced. These pathways rely on established protocols for constructing the naphthyridine core and strategies for carbon-carbon bond formation.
The formation of the 1,8-naphthyridine core is a cornerstone of the synthesis. Several classical named reactions are employed for this purpose, with the Friedländer annulation being one of the most effective and widely used methods. researchgate.netniscpr.res.in This reaction involves the condensation of a 2-aminopyridine (B139424) derivative, typically 2-aminonicotinaldehyde, with a carbonyl compound containing an α-methylene group. researchgate.netniscpr.res.in
Other established methods for synthesizing the 1,8-naphthyridine skeleton include the Skraup, Combes, Pfitzinger, and Conrad-Limpach reactions, each utilizing different starting materials and reaction conditions. niscpr.res.in Three-component condensation reactions have also been developed, offering a facile, single-step route to substituted 1,8-naphthyridines under mild conditions. organic-chemistry.org These reactions often involve a substituted 2-aminopyridine, an active methylene (B1212753) compound (like malononitrile (B47326) or an ester of cyanoacetic acid), and an aldehyde. organic-chemistry.org
Table 1: Key Synthetic Reactions for the 1,8-Naphthyridine Core
| Reaction Name | Precursors | Catalyst/Conditions |
|---|---|---|
| Friedländer Annulation | 2-Aminonicotinaldehyde & α-Methylene Ketone | Acid or Base Catalysis (e.g., piperidine, CeCl₃·7H₂O) |
| Combes Reaction | 2,6-Diaminopyridine & 1,3-Diketones | Polyphosphoric Acid (PPA) |
| Three-Component Condensation | 2-Aminopyridine, Active Methylene Compound, Aldehyde | Lewis Acid (e.g., N-bromosulfonamide) |
Attaching the pentanoic acid side chain to the 2-position of the naphthyridine ring is a critical step that can be approached in two main ways: building the ring with the chain already present on a precursor or adding the chain to a pre-formed naphthyridine ring.
One robust strategy involves a Friedländer condensation between 2-aminonicotinaldehyde and a ketone that already contains the desired carbon chain, such as ethyl 6-oxoheptanoate. The initial cyclization would yield ethyl 5-(1,8-naphthyridin-2-yl)pentanoate, which can then be hydrolyzed to the final carboxylic acid product.
Alternatively, modern cross-coupling reactions offer a powerful tool for this transformation. A pre-synthesized 2-halo-1,8-naphthyridine (e.g., 2-chloro- or 2-bromo-1,8-naphthyridine) can be coupled with a suitable organometallic reagent containing the five-carbon acid chain. For instance, a Negishi or Suzuki coupling with a zinc or boronic ester derivative of pentanoic acid could form the required carbon-carbon bond. Cobalt-catalyzed cross-couplings of chloronaphthyridines with alkyl Grignard reagents have also proven effective for alkylation. nih.gov Another approach involves the functionalization of a 2-methyl-1,8-naphthyridine. While direct extension is challenging, the methyl group can be halogenated and then used in further coupling or displacement reactions to build the carbon chain.
Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient catalytic systems. For the synthesis of the 1,8-naphthyridine core, several green chemistry approaches have been reported.
The use of ionic liquids as both solvent and catalyst in the Friedländer reaction provides a convenient, high-yielding, and environmentally benign method. niscpr.res.in These reactions often proceed under mild conditions and allow for the recycling of the catalytic medium. niscpr.res.in Similarly, performing the Friedländer condensation in water, often with a biocompatible catalyst like choline (B1196258) hydroxide (B78521) or a simple base like lithium hydroxide, represents a significant green advancement, avoiding hazardous organic solvents. nih.gov
Catalyst-free, three-component domino reactions in benign solvents like ethanol (B145695) have also been developed for the regioselective synthesis of functionalized 1,8-naphthyridines. rsc.org For the linkage of the side chain, palladium-catalyzed cross-coupling reactions are a mainstay, and developments in ligand design have expanded their functional group tolerance and efficiency. rsc.org
Table 2: Examples of Catalysts in 1,8-Naphthyridine Synthesis
| Catalyst | Reaction Type | Advantages |
|---|---|---|
| Ionic Liquids (e.g., [Bmmim][Im]) | Friedländer Reaction | Recyclable, Green Solvent, High Yield |
| Choline Hydroxide (ChOH) | Friedländer Reaction | Biocompatible, Water-soluble, Metal-free |
| Cerium(III) Chloride (CeCl₃·7H₂O) | Friedländer Reaction | Solvent-free (grinding), Mild Conditions |
| Cobalt(II) Chloride (CoCl₂) | Cross-coupling | Efficient for alkylation of halo-naphthyridines |
Purification Methodologies for this compound
The purification of the final product, which possesses both a basic heterocyclic nitrogen and an acidic carboxylic acid group, requires specific techniques. Standard purification methods include recrystallization and column chromatography.
Given the amphoteric nature of the molecule, acid-base extraction is a highly effective preliminary purification step. The crude product can be dissolved in an aqueous base (like sodium hydroxide) to form the carboxylate salt, followed by washing with an organic solvent (e.g., diethyl ether) to remove neutral and basic impurities. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid, which can then be collected by filtration. lookchem.com
For more rigorous purification, recrystallization from a suitable solvent system (such as ethanol, aqueous ethanol, or toluene) is often employed. lookchem.com If further purification is needed, flash column chromatography using silica (B1680970) gel is a common choice. The choice of eluent is critical; a mixture of a polar solvent (like methanol (B129727) or ethyl acetate) and a less polar solvent (like dichloromethane (B109758) or hexane), often with a small amount of acetic or formic acid to suppress tailing of the carboxylic acid, is typically used.
Analytical Techniques for Structural Elucidation of this compound
The structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to identify the protons on the naphthyridine ring and the pentanoic acid chain. The characteristic chemical shifts and coupling patterns of the aromatic protons confirm the 1,8-naphthyridine substitution pattern, while the aliphatic protons of the pentyl chain will appear in the upfield region. ¹³C NMR spectroscopy provides information on the number and type of carbon atoms, confirming the presence of the carboxylic acid carbon, the aromatic carbons of the naphthyridine core, and the aliphatic carbons of the side chain. researchgate.netnih.gov
Mass Spectrometry (MS) : Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is crucial for determining the exact molecular weight and elemental composition of the compound. Techniques like electrospray ionization (ESI) are commonly used for this type of molecule, and the fragmentation pattern can provide additional structural information. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch. Absorptions in the 1600-1450 cm⁻¹ region are indicative of the C=C and C=N bonds within the aromatic naphthyridine ring. researchgate.net
Elemental Analysis : This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the proposed molecular formula to confirm the compound's purity and composition.
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 1,8-Naphthyridine |
| 2-Aminonicotinaldehyde |
| 2-Methyl-1,8-naphthyridine |
| 2-Halo-1,8-naphthyridine |
| Malononitrile |
| Ethyl 6-oxoheptanoate |
| Choline hydroxide |
| Cerium(III) chloride heptahydrate |
Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are fundamental to the elucidation of the molecular structure of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be the primary methods for confirming the connectivity of atoms in this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the 1,8-naphthyridine ring and the pentanoic acid chain. The aromatic protons on the naphthyridine core would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons of the pentanoic acid side chain would be observed in the upfield region. The methylene groups adjacent to the carboxyl group and the aromatic ring would be deshielded to different extents. The terminal methyl group would appear as a triplet. The carboxylic acid proton would likely be a broad singlet at a very downfield chemical shift (δ 10-13 ppm).
¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found significantly downfield (δ 170-185 ppm). The carbons of the 1,8-naphthyridine ring would appear in the aromatic region (δ 120-160 ppm), while the aliphatic carbons of the pentanoic acid chain would be in the upfield region (δ 10-60 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
A sharp C=O stretch from the carbonyl group of the carboxylic acid (around 1700-1725 cm⁻¹).
C=N and C=C stretching vibrations from the 1,8-naphthyridine ring (in the 1450-1650 cm⁻¹ region).
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate molecular weight. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (230.27 g/mol ). The fragmentation pattern could reveal the loss of the carboxylic acid group or cleavage of the pentanoic acid chain, further confirming the structure.
Chromatographic Purity Assessment of this compound
Chromatographic methods are essential for determining the purity of a chemical compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, likely at a wavelength corresponding to the absorbance maximum of the 1,8-naphthyridine chromophore. A pure sample should ideally show a single, sharp peak. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for rapid purity checks and to monitor the progress of chemical reactions. A suitable solvent system (mobile phase) would be developed to achieve good separation of the compound from any potential impurities on a silica gel plate (stationary phase). Visualization would typically be under UV light.
X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would confirm the connectivity of all atoms and provide precise bond lengths and angles. As this molecule is achiral, the determination of absolute stereochemistry is not applicable. However, X-ray crystallography would reveal the conformation of the pentanoic acid chain relative to the planar 1,8-naphthyridine ring in the solid state.
Despite a comprehensive search for scientific literature, specific advanced computational and theoretical investigations focused solely on the chemical compound This compound are not available in the public domain.
Research detailing Density Functional Theory (DFT) calculations, including Molecular Orbital Analysis (HOMO-LUMO) and Electrostatic Potential Surface Analysis, has been conducted on various other derivatives within the 1,8-naphthyridine class. researchgate.netmdpi.com Similarly, while molecular dynamics simulations and in silico molecular docking studies are common for exploring the therapeutic potential of 1,8-naphthyridine compounds against targets like efflux pumps or cancer-related proteins, these studies have not specifically reported on this compound. nih.govresearchgate.net
Therefore, it is not possible to provide the detailed research findings, data tables, and specific analyses for the requested sections and subsections as per the provided outline without deviating from the strict requirement of focusing exclusively on "this compound".
Advanced Computational and Theoretical Investigations of 5 1,8 Naphthyridin 2 Yl Pentanoic Acid
Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-(1,8-Naphthyridin-2-yl)pentanoic acid and Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in medicinal chemistry for predicting the activity of novel molecules, thereby prioritizing the synthesis of the most promising candidates and reducing the costs and time associated with drug discovery. nih.gov While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of 1,8-naphthyridine (B1210474) derivatives, offering valuable insights for the prospective design of analogues of the target compound.
The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org The process of developing a QSAR model involves several key steps: the selection of a dataset of compounds with measured biological activities, the calculation of molecular descriptors, the development of a mathematical equation correlating the descriptors with activity using statistical methods, and rigorous validation of the model's predictive power. mdpi.com
For analogues of this compound, a QSAR study would involve synthesizing a series of derivatives and evaluating their biological activity against a specific target. Modifications could be made to various parts of the molecule, such as the 1,8-naphthyridine core, the pentanoic acid side chain, and by introducing different substituents.
Key Molecular Descriptors in QSAR Models of 1,8-Naphthyridine Analogues:
QSAR studies on various 1,8-naphthyridine derivatives have identified several classes of molecular descriptors as being significant in determining their biological activity. These descriptors can be broadly categorized as:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions with biological targets.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and van der Waals volume. They are important for determining how well a molecule fits into a receptor's binding site.
Hydrophobic Descriptors: These describe the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is a commonly used hydrophobic descriptor.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity of atoms.
Illustrative QSAR Research Findings for 1,8-Naphthyridine Derivatives:
Several QSAR studies on 1,8-naphthyridine derivatives have been conducted, primarily exploring their potential as anticancer and antimicrobial agents. For instance, a study on a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives as potential anticancer agents against the MCF7 human breast cancer cell line revealed that compounds with specific substitutions displayed potent activity, with IC50 values in the low micromolar range. researchgate.net Another study focused on designing novel 1,8-naphthyridine derivatives as potential anticancer agents targeting topoisomerase II, where a robust QSAR model was developed with a high coefficient of determination (R² = 0.6991), indicating a good correlation between the selected descriptors and the biological activity. dntb.gov.ua
Furthermore, research on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues as anti-mycobacterial agents has shown that specific substitutions can lead to compounds with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. nih.govrsc.org These studies underscore the utility of QSAR in identifying key structural features that govern the biological activity of 1,8-naphthyridine derivatives.
To illustrate the type of data used in a QSAR study, the following interactive table presents hypothetical data for a series of 1,8-naphthyridine analogues, including their biological activity (IC50) and some common molecular descriptors.
| Compound | R-Group | IC50 (µM) | logP | Molecular Weight (g/mol) | Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| Analogue 1 | -H | 15.2 | 2.1 | 244.25 | 69.2 |
| Analogue 2 | -Cl | 8.5 | 2.8 | 278.7 | 69.2 |
| Analogue 3 | -CH3 | 12.1 | 2.5 | 258.28 | 69.2 |
| Analogue 4 | -OCH3 | 9.8 | 2.3 | 274.28 | 78.4 |
| Analogue 5 | -NO2 | 5.3 | 2.2 | 289.25 | 115.0 |
A QSAR model derived from such data could reveal, for example, that higher hydrophobicity (logP) and the presence of an electron-withdrawing group (like -NO2) at a specific position on the naphthyridine ring are correlated with increased biological activity. Such a model would provide a predictive tool for designing new, more potent analogues of this compound for a desired therapeutic application.
Mechanistic Biological Investigations of 5 1,8 Naphthyridin 2 Yl Pentanoic Acid Non Clinical Focus
In Vitro Biochemical Characterization of Molecular Interactions
Currently, there are no published studies that specifically detail the modulatory effects of 5-(1,8-naphthyridin-2-yl)pentanoic acid on enzyme activity. While other derivatives of the 1,8-naphthyridine (B1210474) scaffold have been investigated as inhibitors of enzymes such as tubulin polymerization and topoisomerase I, no such data exists for the pentanoic acid derivative. nih.govnih.gov Without experimental screening against a panel of enzymes, its potential for inhibition or activation remains uncharacterized.
No receptor binding assays or ligand displacement studies have been specifically reported for this compound. The affinity and selectivity of this compound for any particular receptor, such as G-protein coupled receptors, ion channels, or nuclear receptors, have not been determined. Studies on other 1,8-naphthyridine-based molecules have shown activity at cannabinoid and serotonin (B10506) 5-HT3 receptors, but these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov
The capacity of this compound to modulate protein-protein interactions (PPIs) has not been investigated. There is no available research to indicate whether this compound can act as either an inhibitor or a stabilizer of any specific PPIs, which are crucial in many cellular processes.
Cellular Pathway Interrogation in Model Systems (Excluding Clinical Outcomes)
There is a lack of published research on the effects of this compound on intracellular signal transduction pathways. For instance, a study on a structurally related compound, 2-(1,8-naphthyridin-2-yl)phenol, demonstrated an enhancement of STAT1-dependent gene expression. researchgate.net However, no similar analyses have been performed for this compound to determine its impact on signaling cascades such as MAPK/ERK, PI3K/AKT, or JAK/STAT pathways in cultured cells.
Comprehensive transcriptomic or proteomic profiling to identify changes in gene or protein expression following cellular exposure to this compound has not been reported. Consequently, there is no data available to characterize the global cellular response to this compound, and any potential downstream biological effects remain unknown.
Development and Validation of Biological Assays for this compound Activity
The development and validation of robust biological assays are fundamental to characterizing the activity of novel chemical entities such as this compound. These assays provide the necessary tools to screen compound libraries, elucidate mechanisms of action, and establish structure-activity relationships. The process involves creating reliable and reproducible methods that can measure the biological response to the compound in a quantitative manner. Key considerations in assay development include the choice of a relevant biological system, the optimization of assay conditions, and statistical validation to ensure the data generated is accurate and precise.
High-throughput screening (HTS) enables the rapid evaluation of large numbers of chemical compounds to identify those that modulate a specific biological target or pathway. The development of an HTS assay for this compound would involve miniaturizing a biological assay into a microplate format (e.g., 384-well or 1536-well plates) and automating the liquid handling and signal detection steps.
The primary goal is to create an assay with a sufficient signal-to-noise ratio and a low degree of variability, often quantified by the Z'-factor, to reliably distinguish active compounds from inactive ones. A Z'-factor greater than 0.5 is generally considered acceptable for HTS. The process begins with the selection of a suitable assay principle, which could be based on various detection technologies such as fluorescence, luminescence, or absorbance.
For a hypothetical HTS campaign to evaluate analogs of this compound, a primary screen would be conducted at a single concentration to identify initial "hits." These hits would then be subjected to secondary screening to confirm their activity and determine their potency (e.g., by generating concentration-response curves to calculate IC50 or EC50 values).
Table 1: Illustrative Data from a Hypothetical High-Throughput Screening Assay for this compound Analogs
| Compound ID | Primary Screen (% Inhibition at 10 µM) | Confirmed Hit | Potency (IC50, µM) |
| This compound | 85.2 | Yes | 1.5 |
| Analog A | 92.1 | Yes | 0.8 |
| Analog B | 45.7 | No | > 50 |
| Analog C | 88.9 | Yes | 2.3 |
| Analog D | 12.3 | No | > 50 |
This table presents hypothetical data for illustrative purposes.
Reporter gene assays are a powerful tool to investigate whether a compound, such as this compound, modulates a specific signaling pathway. These assays utilize a recombinant DNA construct in which the regulatory sequence of a gene of interest (a promoter or enhancer) is linked to a gene encoding a readily detectable protein, the "reporter." Common reporter genes include those for luciferase, beta-galactosidase, and green fluorescent protein (GFP).
When the signaling pathway of interest is activated or inhibited, it alters the transcription of the gene regulated by the chosen promoter, leading to a corresponding change in the expression of the reporter protein. This change can be quantified by measuring the light output (for luciferase), color change (for beta-galactosidase), or fluorescence (for GFP).
The development of a reporter gene assay for this compound would first require identifying a putative target pathway. A cell line would then be engineered to stably or transiently express the appropriate reporter construct. Assay conditions, including cell density, compound incubation time, and substrate concentrations, would be optimized to achieve a robust and reproducible signal. This type of assay is instrumental in confirming the on-target activity of a compound and can be adapted for HTS. nih.gov
Table 2: Example of a Reporter Gene Assay to Assess Pathway Modulation by this compound
| Treatment | Reporter Gene Activity (Relative Luminescence Units) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 10,500 | 1.0 |
| This compound (1 µM) | 85,200 | 8.1 |
| This compound (10 µM) | 150,750 | 14.4 |
| Known Pathway Activator (Positive Control) | 180,300 | 17.2 |
| Known Pathway Inhibitor (Negative Control) | 9,800 | 0.9 |
This table presents hypothetical data for illustrative purposes.
Structure Activity Relationship Sar and Analog Design for the 5 1,8 Naphthyridin 2 Yl Pentanoic Acid Scaffold
Design Principles for 5-(1,8-Naphthyridin-2-yl)pentanoic acid Analogues
The design of analogs of this compound is a meticulous process that leverages both computational power and an understanding of fundamental drug-receptor interactions.
Rational drug design for the 1,8-naphthyridine (B1210474) scaffold frequently employs in silico methods to predict the biological activities and pharmacokinetic profiles of novel derivatives before their synthesis. nih.govresearchgate.netrsc.org This approach minimizes the resources spent on synthesizing compounds with a low probability of success.
Key computational techniques include:
Molecular Docking: This method is used to predict the binding mode of a ligand within the active site of a biological target, such as an enzyme or receptor. For instance, in the design of 1,8-naphthyridine-3-carboxylic acid derivatives as H1 receptor antagonists, molecular docking was performed to understand the molecular interactions and binding patterns of the designed compounds. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the structural properties of a series of compounds and their biological activity. Predictive 3D-QSAR models have been successfully developed for 2-aryl-1,8-naphthyridin-4-ones, which could be reliably used in the design of novel cytotoxic agents. kjpp.net These models help identify which steric and electronic fields of the molecule are crucial for activity, thus guiding further modifications.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. This early-stage analysis helps to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles. nih.govresearchgate.net
Mechanistic insights from related compounds also inform the design process. For example, understanding that certain 1,8-naphthyridin-4-ones inhibit tubulin polymerization provides a clear mechanistic hypothesis to guide the design of new anticancer agents based on this scaffold. nih.gov
Table 1: Computational Techniques in the Design of 1,8-Naphthyridine Analogs
| Computational Method | Application | Relevant Findings | Citations |
|---|---|---|---|
| Molecular Docking | Predicts binding modes and interactions with target receptors (e.g., H1 receptor). | Helps to understand the molecular basis of activity and guide substituent placement. | nih.gov, researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Develops predictive models for biological activity (e.g., cytotoxicity). | Identifies key steric and electronic features required for potency. | kjpp.net |
| PASS (Prediction of Activity Spectra for Substances) | Predicts the biological activity spectrum of a compound based on its structure. | Used to pre-screen designed compounds for desired therapeutic effects before synthesis. | nih.gov, researchgate.net |
Scaffold modification is a cornerstone of medicinal chemistry, and the 1,8-naphthyridine ring system is a versatile template for such modifications. researchgate.netnih.gov Chemical alterations to the naphthyridine ring are known to significantly influence the biological activity of the resulting compounds. nih.gov
Fragment-Based Drug Design (FBDD) offers a powerful alternative to traditional high-throughput screening. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. physoc.org These fragment hits serve as efficient starting points for building more potent, lead-like molecules. nih.gov
Applying FBDD to the this compound core would involve its conceptual deconstruction into key fragments:
The 1,8-Naphthyridine Fragment: This heterocyclic core provides the primary structural anchor.
The Alkyl Linker and Carboxylic Acid Fragment: This part of the molecule influences solubility, and provides a key interaction point (the carboxylate) for binding to targets.
Once initial fragments are identified through biophysical screening methods like Saturation-Transfer Difference (STD) NMR or X-ray crystallography, they can be optimized using several strategies: nih.govnih.gov
Fragment Growing: A confirmed fragment hit is extended by adding new functional groups to explore unoccupied space within the binding pocket.
Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker to create a single, higher-affinity molecule.
Fragment Merging: Overlapping fragments are combined into a single new scaffold that incorporates the key binding features of each.
This rational, step-wise approach allows for a more efficient exploration of chemical space and can lead to leads with superior ligand efficiency compared to those derived from traditional screening methods. physoc.orgnih.gov
Synthesis of Diverse this compound Derivatives
The synthesis of a diverse library of derivatives is essential for establishing a robust SAR. Modifications typically focus on the 1,8-naphthyridine ring system and the pentanoic acid side chain.
Varying the substituents on the 1,8-naphthyridine ring is a common strategy to modulate activity. The Friedländer annulation is a classic and effective method for synthesizing the core 1,8-naphthyridine structure, often starting from 2-aminonicotinaldehyde. researchgate.net
Research on related 1,8-naphthyridine derivatives has shown that:
Substitution at C2 and C7: A series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with various substituents at the C3 position were synthesized and evaluated for anticancer activity. researchgate.net Similarly, substituted 2-thienyl-1,8-naphthyridin-4-ones have been synthesized and shown to have significant cytotoxic effects, with substitutions on the naphthyridine ring influencing potency. nih.gov
Ring Fusion: The fusion of additional rings to the naphthyridine scaffold can create novel chemical entities with distinct biological profiles. For example, while on a related isomer, the synthesis of thieno nih.govnih.govnaphthyridines has been achieved via palladium-catalyzed cross-coupling reactions, demonstrating a viable strategy for creating fused systems. nih.gov Such an approach could be explored for the 1,8-naphthyridine core to constrain the molecule's conformation or to introduce new interaction points.
Table 2: Examples of Modifications on the 1,8-Naphthyridine Ring
| Modification Type | Example Compound Class | Synthetic Strategy | Reported Biological Activity | Citations |
|---|---|---|---|---|
| Substituent Variation | 2-Thienyl-1,8-naphthyridin-4-ones | Condensation reactions | Cytotoxicity, Tubulin polymerization inhibition | nih.gov |
| Substituent Variation | 2-Phenyl-7-methyl-1,8-naphthyridines | Multi-step synthesis from substituted chalcones | Anticancer against MCF7 cell line | researchgate.net |
| Ring Fusion | Thieno nih.govnih.govnaphthyridines | Pd-catalyzed cross-coupling and cyclization | (Not specified) | nih.gov |
The pentanoic acid side chain is a critical component for modification, as it can significantly impact polarity, solubility, and target interaction.
Chain Length and Functionalization: The length of the alkyl chain can be varied. For instance, a shorter, three-carbon chain (propanamine) has been synthesized and attached to a tetrahydro-1,8-naphthyridine core. nih.gov The terminal carboxylic acid is a prime site for functionalization. It can be converted into a wide range of amides, a strategy used in the development of 1,8-naphthyridine-3-carboxylic acid derivatives as antihistamines. nih.gov In these studies, the parent carboxylic acid was reacted with various amines to produce a library of carboxamides for biological evaluation. nih.gov
Other Functional Group Transformations: Beyond amidation, the carboxylic acid can undergo other standard chemical transformations. Esterification with different alcohols or reduction to the corresponding primary alcohol are common modifications used to probe the importance of the acidic group for biological activity. frontiersin.org
For the this compound scaffold, the most apparent candidate for bioisosteric replacement is the carboxylic acid group.
Tetrazole Replacement: The 5-substituted tetrazole ring is a well-established non-classical bioisostere for the carboxylic acid moiety. nih.gov It maintains a similar pKa and planar geometry, allowing it to participate in similar ionic or hydrogen-bonding interactions as a carboxylate. The replacement of a carboxylic acid with a tetrazole has been shown to improve the antimalarial properties of certain compounds, partly by increasing bioavailability. nih.gov This is because, while being acidic, the tetrazole is generally more lipophilic than the corresponding carboxylic acid.
Table 3: Comparison of Carboxylic Acid and its Tetrazole Bioisostere
| Feature | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Rationale for Replacement | Citations |
|---|---|---|---|---|
| Acidity (pKa) | ~4-5 | ~4.5-5 | Maintains similar acidic character and ability to form anionic species at physiological pH. | nih.gov |
| Geometry | Planar | Planar | Mimics the spatial arrangement of the carboxylate group. | nih.gov |
| Lipophilicity | Lower | Higher | Can improve membrane permeability and oral bioavailability. | nih.gov |
| Metabolic Stability | Can be subject to phase II conjugation | Generally more resistant to metabolic degradation | May lead to a longer duration of action. | nih.gov, nih.gov |
By systematically applying these principles of design, synthesis, and modification, researchers can thoroughly explore the structure-activity relationships of the this compound scaffold to develop optimized compounds with potential therapeutic value.
Evaluation of SAR through Mechanistic Biological Assays
The structure-activity relationship (SAR) for the 1,8-naphthyridine scaffold is a subject of extensive investigation, providing crucial insights into how structural modifications influence biological activity. By systematically altering different parts of the molecule—the core naphthyridine ring, the substituent at the C-2 position (such as the pentanoic acid chain), and other positions—researchers can fine-tune the compound's interaction with specific biological targets. Mechanistic assays are pivotal in this evaluation, revealing the direct impact of these structural changes on enzyme function, receptor binding, and cellular signaling pathways.
The biological activity of 1,8-naphthyridine derivatives is profoundly influenced by their molecular structure, which dictates their ability to bind to and modulate enzymes and receptors. The pentanoic acid side chain at the C-2 position of the core compound, this compound, provides a key point of interaction and a template for analog design.
Enzyme Modulation: The 1,8-naphthyridine core is a recognized scaffold for developing enzyme inhibitors. For instance, some derivatives act as potent anticancer agents by inhibiting topoisomerase II. nih.gov SAR studies on related compounds, such as 2-aryl-1,8-naphthyridin-4-ones, have utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) models to understand the structural requirements for cytotoxicity. kjpp.net These models indicate that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with the nature of the C-2 substituent, are critical for activity. nih.gov Modifications at these sites can significantly alter the compound's ability to fit into the enzyme's active site.
Similarly, studies on other enzyme families, like human carboxylesterase 1 (hCE1), have shown that the presence and modification of a carboxylic acid group are essential for inhibitory activity. frontiersin.org For pentacyclic triterpenoids, converting a C-28 carboxylic acid to an ester or amide was found to be detrimental to hCE1 inhibition, highlighting the importance of the free carboxyl group for potent interaction. frontiersin.org This suggests that the pentanoic acid moiety of this compound is a critical determinant for potential enzyme modulation.
Receptor Binding Affinity: The 1,8-naphthyridine scaffold has been successfully adapted to create ligands for various receptors, including cannabinoid, serotonin (B10506), and histamine (B1213489) receptors.
Cannabinoid Receptor (CB2): Analogs based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold have been developed as selective CB2 receptor ligands. nih.govresearchgate.net SAR studies revealed that attaching linkers and fluorophores at the C3-position, particularly via a cis-cyclohexanol linker, could be well-tolerated, directing the substituent out of the receptor binding pocket and maintaining high affinity. nih.govresearchgate.net The affinity is sensitive to stereochemistry, with cis isomers often showing higher affinity than their trans counterparts. nih.gov
Serotonin Receptor (5-HT3): A series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids have been evaluated as 5-HT3 receptor antagonists. nih.govnih.gov The antagonist potency, measured by the pA2 value, was found to be highly dependent on the substituent on the piperazine (B1678402) ring. This demonstrates that while the naphthyridine-carboxylic acid core provides the foundational structure for receptor interaction, modifications at the terminus of the side chain can fine-tune this binding affinity. nih.govnih.gov
The following table summarizes the impact of structural modifications on the biological activity of various 1,8-naphthyridine analogs.
| Scaffold/Analog Class | Structural Modification | Biological Target | Effect on Activity | Reference |
|---|---|---|---|---|
| 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids | Substitution on the piperazine ring | 5-HT3 Receptor | Alters antagonist potency (pA2 value). Compound 7a showed a promising pA2 of 7.6. | nih.gov |
| 1,8-naphthyridin-2-(1H)-one-3-carboxamides | Addition of a cis-cyclohexanol linker at C3 | CB2 Receptor | Maintains high binding affinity (pKi = 6.33 for fluorescent ligand 32 ). Cis isomers are favored over trans. | nih.gov |
| 2-Aryl-1,8-naphthyridin-4-ones | Substituents on the C-2 aryl ring | Topoisomerase II (inferred via cytotoxicity) | Influences cytotoxic potency (IC50). Compound 13 was most potent. | kjpp.net |
| 1,8-Naphthyridine-3-carbonitrile (B1524053) derivatives | Addition of a 5-nitrofuran ring on a C-2 piperazine | Mycobacterium tuberculosis (inferred via MIC) | Remarkable antitubercular activity (MIC = 6.25 µg/mL for ANA-12 ). | nih.gov |
The structural features of 1,8-naphthyridine analogs correlate directly with their ability to modulate cellular pathways, most notably those involved in cell survival and proliferation, such as apoptosis.
Cytotoxicity studies against various human cancer cell lines have been instrumental in establishing these correlations. nih.gov For a series of naphthyridine derivatives, compounds 14 , 15 , and 16 demonstrated potent cytotoxic activities against HeLa, HL-60, and PC-3 cell lines, with IC50 values in the low micromolar range. nih.gov 3D-QSAR analysis of these compounds revealed that cytotoxicity was strongly correlated with specific structural features. The contour maps suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, as well as the C-2 naphthyl ring, were important for activity. nih.gov The models predicted that replacing the C-7 methyl group with more electronegative groups could enhance biological activity. nih.gov
The nature of the substituent at the C-2 position is a critical determinant of cellular effects. In one study, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and evaluated for anticancer activity against the MCF7 breast cancer cell line. researchgate.net Modifications at the C-3 position of this scaffold led to compounds with IC50 values superior to the reference drug staurosporine, indicating that even small structural changes can significantly impact the modulation of cell viability pathways. researchgate.net
The following table presents data on the cytotoxic effects of selected 1,8-naphthyridine analogs, correlating their structural features with their impact on cell viability.
| Compound/Analog | Key Structural Feature | Cell Line | Cellular Effect (IC50) | Reference |
|---|---|---|---|---|
| Compound 13 (2-Aryl-1,8-naphthyridin-4-one) | Aryl substituent at C-2 | A549 (Human Lung Cancer) | 2.3 µM | kjpp.net |
| Compound 13 (2-Aryl-1,8-naphthyridin-4-one) | Aryl substituent at C-2 | Caki-2 (Human Renal Cancer) | 13.4 µM | kjpp.net |
| Compound 16 (Naphthyridine derivative) | Substitutions at C-1, C-2, C-4 | HL-60 (Leukemia) | 0.1 µM | nih.gov |
| Compound 10c (2-phenyl-7-methyl-1,8-naphthyridine) | Modified at C-3 | MCF7 (Human Breast Cancer) | 1.47 µM | researchgate.net |
| Compound 8d (2-phenyl-7-methyl-1,8-naphthyridine) | Modified at C-3 | MCF7 (Human Breast Cancer) | 1.62 µM | researchgate.net |
Potential Research Applications and Future Directions for 5 1,8 Naphthyridin 2 Yl Pentanoic Acid
5-(1,8-Naphthyridin-2-yl)pentanoic acid as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The 1,8-naphthyridine (B1210474) framework is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net Derivatives have been shown to possess anticancer, antimicrobial, anti-inflammatory, and neurological activities, among others. nih.govnih.gov This inherent bioactivity makes the 1,8-naphthyridine core an excellent starting point for developing chemical probes.
The structure of This compound is particularly well-suited for this purpose. The 1,8-naphthyridine moiety can serve as the "warhead" that recognizes and binds to a biological target, while the pentanoic acid chain acts as a versatile linker. The terminal carboxylic acid is a key functional handle that can be readily modified using standard chemical reactions to attach reporter tags (like fluorophores or biotin) or to immobilize the molecule on a solid support for affinity-based studies.
Target identification and validation are critical early steps in the drug discovery pipeline, confirming that modulating a specific biological molecule can produce a therapeutic effect. Chemical probes are indispensable tools in this process.
Given the broad bioactivity of its parent scaffold, This compound could be instrumental in identifying the specific molecular targets responsible for the observed effects of various naphthyridine compounds. For instance, by attaching a biotin (B1667282) molecule to the pentanoic acid chain, researchers could perform affinity pull-down experiments. In this technique, the biotinylated probe is incubated with cell lysates; the probe binds to its target protein(s), and the entire complex is then "pulled down" from the lysate using streptavidin-coated beads. The captured proteins can then be identified using mass spectrometry.
Furthermore, by converting the carboxylic acid to a photoreactive group (e.g., a diazirine), the molecule could be transformed into a photo-affinity probe. This probe would bind to its target and, upon UV irradiation, form a permanent covalent bond, allowing for more robust identification of the target protein. The validation of these targets could then proceed using genetic techniques like CRISPR or RNAi to confirm the role of the identified protein in a disease pathway. nih.gov
Once a target is identified, chemical probes can be used to dissect its function within complex biological pathways. For example, many 1,8-naphthyridine derivatives are known to exhibit anticancer properties, potentially through mechanisms like DNA intercalation, apoptosis induction, or inhibition of key enzymes such as topoisomerases and protein kinases. researchgate.netekb.eg
A fluorescently-labeled version of This compound could be synthesized to visualize its subcellular localization within cancer cells using fluorescence microscopy. This would provide clues about its mechanism of action—for instance, accumulation in the nucleus might suggest DNA as a primary target. rsc.org If the compound is found to inhibit a particular kinase, it could be used to study the downstream effects of that inhibition, helping to map out the signaling pathways that contribute to cancer progression. The ability to precisely modulate a single protein with a chemical probe allows researchers to untangle the intricate network of interactions that govern cellular behavior.
Methodological Advancements in Naphthyridine and Pentanoic Acid Chemistry Inspired by this compound Research
The pursuit of novel compounds like This compound often drives innovation in synthetic chemistry. The synthesis of this molecule requires the construction of the 1,8-naphthyridine core and the regioselective installation of the C5 alkylcarboxylic acid side chain.
The most common method for synthesizing the 1,8-naphthyridine ring is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group. nih.govrsc.org Research into creating diverse naphthyridine libraries has led to significant methodological advancements, including the development of "green" and more efficient protocols. These modern approaches utilize water as a solvent, inexpensive and biocompatible catalysts like ionic liquids or citric acid, or microwave-assisted solvent-free conditions to improve yields, reduce reaction times, and minimize environmental impact. rsc.orgrsc.orgconnectjournals.comacs.orgtsijournals.com
The introduction of the pentanoic acid side chain presents a separate synthetic challenge. General methods for attaching alkyl chains to heteroaromatic rings often involve cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic substitution reactions. Developing a selective and high-yielding method to install the pentanoic acid or a precursor at the C2 position of the 1,8-naphthyridine ring would be a valuable contribution to the synthetic chemist's toolbox.
| Synthetic Strategy | Description | Advantages | Key References |
| Friedländer Annulation | Condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group. | Well-established, versatile for creating substituted naphthyridines. | nih.gov, , rsc.org |
| Green Friedländer Variants | Uses water as a solvent, eco-friendly catalysts (e.g., ionic liquids, citric acid), or microwave irradiation. | Environmentally benign, often faster reaction times, improved yields. | rsc.org, nih.gov, connectjournals.com, tsijournals.com |
| Multi-component Reactions | One-pot reactions combining three or more starting materials to rapidly build molecular complexity. | High efficiency, atom economy, rapid access to diverse structures. | rsc.org |
| Cross-Coupling Reactions | Palladium- or nickel-catalyzed reactions (e.g., Suzuki, Heck) to form C-C bonds for side chain installation. | High functional group tolerance, reliable for creating specific linkages. | science.gov |
Unexplored Research Avenues and Knowledge Gaps in the Understanding of this compound
The most significant knowledge gap concerning This compound is the lack of empirical data on its biological and chemical properties. Its potential is currently inferred from the broader class of 1,8-naphthyridines, but its specific characteristics remain unknown. Key unexplored avenues include:
Initial Biological Screening: The compound has not been systematically screened against panels of cancer cell lines, bacterial or fungal strains, or enzyme assays. Such screening is the essential first step to determine if it possesses any significant biological activity and in which therapeutic area it might be useful.
Target Deconvolution: Assuming bioactivity is found, its molecular target(s) are completely unknown. The target identification studies proposed in section 6.1.1 are a critical and unexplored research direction.
Structure-Activity Relationship (SAR) Studies: There is no information on how modifications to its structure would affect its activity. A systematic SAR study would involve synthesizing analogues by altering the length of the alkyl chain, modifying the carboxylic acid (e.g., converting it to an ester or amide), and adding substituents to the naphthyridine ring to understand the key pharmacophoric features. nih.govnih.gov
Physicochemical and Pharmacokinetic Profiling: Basic properties such as solubility, lipophilicity (LogP/LogD), metabolic stability, and cell permeability have not been measured. This ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for determining if the compound has the potential to be developed further as a therapeutic agent. rsc.org
Future Interdisciplinary Research Opportunities involving this compound and its Derivatives
The unique structure of this compound provides opportunities for research that spans multiple scientific disciplines.
Materials Science and Diagnostics: The 1,8-naphthyridine scaffold is known for its interesting photophysical properties and its ability to act as a ligand for metal ions. rsc.orgresearchgate.net Derivatives have been developed as fluorescent probes for sensing metal ions like Zn²⁺ and for imaging nucleic acids in mitochondria. rsc.orgrsc.org The pentanoic acid chain of This compound could be used to anchor the molecule to surfaces or nanoparticles, creating novel sensors or diagnostic tools. For example, it could be conjugated to a polymer to create a material that changes its optical properties in response to a specific biological analyte.
Chemical Biology and Drug Delivery: The carboxylic acid functional group is ideal for conjugation chemistry. It could be linked to antibodies to create antibody-drug conjugates (ADCs), which deliver a potent cytotoxic payload directly to cancer cells. Alternatively, it could be attached to polymers to form nanoparticles for targeted drug delivery, potentially improving the therapeutic index of a bioactive naphthyridine core.
Supramolecular Chemistry: The planar, aromatic 1,8-naphthyridine structure can participate in π-π stacking interactions, while the hydrogen-bonding capabilities of the ring nitrogens and the carboxylic acid group allow for the formation of complex, self-assembling supramolecular structures. Research in this area could lead to the development of new molecular clips, gels, or other advanced materials. rsc.org
Q & A
Q. What are the established synthetic routes for 5-(1,8-naphthyridin-2-yl)pentanoic acid, and how do yields vary under different conditions?
The primary synthetic route involves amide coupling of (1,8-naphthyridin-2-yl)pentanoic acid to amino esters (e.g., R = 2-OMe, 3-Me, 3-OCF₃), yielding esters with 31–67% efficiency. Subsequent selective hydrogenation of the naphthyridine ring further modifies the scaffold, achieving 44–96% yields depending on substituents . For direct coupling to tetrahydronaphthyridine derivatives, pre-hydrogenated intermediates (e.g., compound 14) are recommended to bypass low-yield steps .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- Elemental analysis (C/H/N/S ratios) to verify purity .
- Mass spectrometry for molecular weight confirmation (e.g., observed m/z 237 for related pentanoic acid derivatives) .
- Nuclear Magnetic Resonance (NMR) for structural elucidation, particularly for distinguishing naphthyridine ring protons and substituent effects.
- Chromatographic methods (HPLC/LC-MS) to assess stability and byproduct profiles .
Q. How should researchers handle stability and storage of this compound?
While specific stability data for this compound is limited, analogous naphthyridine derivatives are typically stored as lyophilized powders under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light or moisture, as heteroaromatic rings may degrade .
Advanced Research Questions
Q. How do structural modifications of the naphthyridine core impact biological activity in integrin antagonism?
In αv integrin antagonist studies, substituent positioning on the naphthyridine ring significantly affects binding affinity. For example:
| Substituent (R) | Yield (%) | Bioactivity Trend |
|---|---|---|
| 2-OMe | 67 | Moderate |
| 3-OCF₃ | 44 | High |
| 3,4-(OMe)₂ | 96 | Low |
| The 3-OCF₃ group enhances hydrophobic interactions with integrin pockets, while bulky 3,4-(OMe)₂ groups reduce accessibility . |
Q. What strategies resolve contradictions in catalytic efficiency data for naphthyridine-based reactions?
Discrepancies often arise from solvent polarity and metal catalyst selection . For example:
- Polar aprotic solvents (DMF, DMSO) improve coupling yields but may destabilize intermediates.
- Palladium vs. copper catalysts : Pd(OAc)₂ increases regioselectivity in cross-coupling reactions but requires rigorous oxygen exclusion .
Validate reproducibility by replicating conditions across multiple batches and using internal standards (e.g., deuterated analogs) for NMR calibration .
Q. How can computational modeling optimize the design of naphthyridine derivatives for target-specific applications?
- Docking studies : Use software like AutoDock Vina to predict binding modes with αv integrins or other targets.
- QSAR models : Correlate electronic parameters (Hammett σ) of substituents with observed IC₅₀ values to prioritize synthetic targets .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in hydrogenation or cross-coupling steps .
Q. What methodologies address low aqueous solubility of this compound in in vitro assays?
- Prodrug strategies : Synthesize ester derivatives (e.g., methyl or tert-butyl esters) to enhance lipophilicity, followed by hydrolysis under physiological conditions .
- Nanoparticle encapsulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability without altering core structure .
Methodological Considerations
Q. How should researchers troubleshoot low yields in naphthyridine hydrogenation?
- Catalyst screening : Test Pd/C, Raney Ni, or PtO₂ under varying H₂ pressures (1–5 atm).
- Temperature control : Maintain 25–40°C to avoid over-reduction or ring saturation.
- Additives : Introduce Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
